2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid
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Overview
Description
2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid is a complex organic compound that features a pyrimidine ring with a heptyl side chain, a hydroxy group, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid typically involves multi-step organic reactionsThe final step involves the addition of the sulfanyl acetic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propionic Acid
- 2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butyric Acid
Uniqueness
2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyl side chain and sulfanyl acetic acid moiety differentiate it from similar compounds, potentially leading to unique applications and effects .
Properties
CAS No. |
355401-40-0 |
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Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-7-9-11(18)14-13(15-12(9)19)20-8-10(16)17/h2-8H2,1H3,(H,16,17)(H2,14,15,18,19) |
InChI Key |
WQIDDWISUCSMER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)SCC(=O)O)O |
solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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